Nabumetone-d6 Dimer Impurity
Description
Nabumetone-d6 Dimer Impurity is a deuterated derivative of the dimeric impurity formed during the synthesis or degradation of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). This impurity is structurally characterized as a dimer of Nabumetone, where six hydrogen atoms are replaced with deuterium (²H or D), resulting in the molecular formula C27H20D6O3 and a molecular weight of 404.53 g/mol . It serves as a critical reference standard in analytical workflows to ensure compliance with pharmacopeial limits for impurities in Nabumetone drug substances and products.
The dimerization likely arises from intermolecular reactions during manufacturing, such as condensation or oxidative coupling. Its deuterated form is particularly valuable for mass spectrometry-based quantification due to isotopic labeling, which minimizes interference from non-deuterated analogs during detection .
Properties
CAS No. |
1346600-45-0 |
|---|---|
Molecular Formula |
C27H26O3 |
Molecular Weight |
404.539 |
IUPAC Name |
1,5-bis[6-(trideuteriomethoxy)naphthalen-2-yl]pentan-3-one |
InChI |
InChI=1S/C27H26O3/c1-29-26-13-9-21-15-19(3-7-23(21)17-26)5-11-25(28)12-6-20-4-8-24-18-27(30-2)14-10-22(24)16-20/h3-4,7-10,13-18H,5-6,11-12H2,1-2H3/i1D3,2D3 |
InChI Key |
UMTKETXRHOPDDD-WFGJKAKNSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC |
Synonyms |
1,5-Bis(6-methoxy-2-naphthalenyl)-3-pentanone-d6; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nabumetone-d6 Dimer Impurity involves the incorporation of deuterium atoms into the Nabumetone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as chromatography and mass spectrometry, are employed to verify the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Nabumetone-d6 Dimer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, often under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Nabumetone-d6 Dimer Impurity has several scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the distribution and breakdown of Nabumetone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Nabumetone.
Industry: Applied in the development of new NSAIDs and the optimization of existing formulations.
Mechanism of Action
Nabumetone-d6 Dimer Impurity, like Nabumetone, is a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid. This active metabolite inhibits the cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Comparison with Similar Nabumetone-Related Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Nabumetone-d6 Dimer Impurity and other Nabumetone-related impurities:
Key Observations:
- Deuteration Impact: The deuterated dimer exhibits a 6 g/mol increase in molecular weight compared to its non-deuterated counterpart, attributable to the replacement of six H atoms with D .
- Structural Complexity: The dimer impurities (both deuterated and non-deuterated) are larger and more structurally complex than monomeric impurities like Ethyl 6-methoxy-2-Naphthoate, which affects their chromatographic retention times and solubility profiles.
- Functional Groups: Ethyl 6-methoxy-2-Naphthoate contains an ester group, while 4-(6-Methoxy-2-naphthyl)-4-hydroxy-butan-2-one features a hydroxylated ketone.
Analytical and Regulatory Considerations
Chromatographic Behavior
- This compound: Used as an internal standard in HPLC-MS due to its isotopic distinction, enabling precise quantification of the non-deuterated dimer in presence of matrix interference .
- Nabumetone Dimer Impurity: Detected via reverse-phase HPLC with UV detection at 254 nm, but may co-elute with other non-polar impurities without isotopic labeling .
Pharmacopeial Limits
- The United States Pharmacopeia (USP) mandates stringent control of related compounds in Nabumetone, including the dimer impurity, with identification thresholds typically set at 0.1% .
- Regulatory guidelines emphasize the need for deuterated standards to validate analytical methods, ensuring specificity and accuracy in impurity profiling .
Q & A
Q. How can researchers resolve contradictions in impurity profiles when comparing different detection methods (e.g., HPLC vs. LC-MS)?
- Methodology : Cross-validate results using orthogonal techniques. For example, discrepancies in dimer quantification may arise from ionization suppression in LC-MS; confirm via HPLC-UV with a validated reference standard . Use statistical tools (e.g., ANOVA) to assess method variability and refine detection limits .
Q. What mechanistic insights explain the formation of this compound during synthesis?
- Methodology : Investigate reaction intermediates via time-resolved mass spectrometry to identify dimerization pathways (e.g., radical coupling, nucleophilic substitution). Kinetic studies under varying temperatures/pH can reveal activation energy barriers. Compare synthetic routes (e.g., solvent selection, catalyst use) to minimize side reactions .
Q. How do chiral centers in Nabumetone-d6 influence dimer impurity configuration and bioactivity?
- Methodology : Use chiral HPLC to separate enantiomers and assess their dimerization propensity. Test isolated dimer enantiomers in vitro for receptor binding or metabolic stability. Computational modeling (e.g., molecular docking) can predict stereochemical effects on pharmacological activity .
Q. What strategies mitigate dimer impurity carryover during large-scale purification of Nabumetone-d6?
- Methodology : Optimize chromatography parameters (e.g., gradient elution, column packing material) to enhance dimer separation. Implement in-process controls (IPC) with real-time HPLC monitoring to track impurity levels. Evaluate solvent polarity and crystallization conditions to suppress dimer aggregation .
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in this compound levels?
- Methodology : Perform multivariate analysis (e.g., PCA) on process parameters (temperature, stirring rate) to identify critical variables. Use design-of-experiments (DoE) to optimize synthesis conditions. Establish acceptance criteria based on historical batch data and regulatory thresholds .
Q. What bioanalytical approaches validate the absence of dimer impurity in Nabumetone-d6 pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
